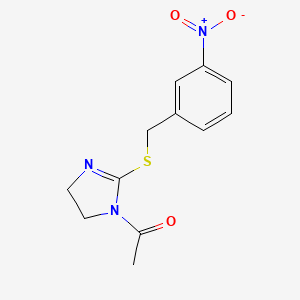

1-(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves reactions such as nitration, conversion of nitro groups to amines, and bromination . Another method involves a one-pot, three-component condensation reaction .Molecular Structure Analysis

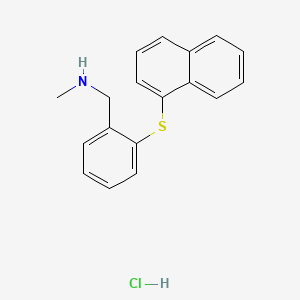

The molecular structure of similar compounds often includes a benzene ring and a five-membered heterocycle system containing one nitrogen and one sulfur atom .Chemical Reactions Analysis

The chemical reactions involving similar compounds often include the reduction of aldehyde groups to alcohol-containing products . The nitro functional group is usually unchanged during this process .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary greatly. For example, 3-nitrobenzyl alcohol, a compound with a somewhat similar structure, has a melting point of 30 to 32 °C and a boiling point of 175 to 180 °C .Scientific Research Applications

Organic Synthesis and Catalysis

Novel Synthesis Pathways

Research indicates the development of convenient approaches towards the synthesis of complex heterocyclic compounds, which could include derivatives of imidazol-1-yl)ethanone. For instance, methods for synthesizing aminobenzo[b]thiophenes and aminobenzoic acids from related nitro-substituted precursors have been explored, suggesting potential routes for the synthesis or functionalization of the compound of interest (Androsov et al., 2010).

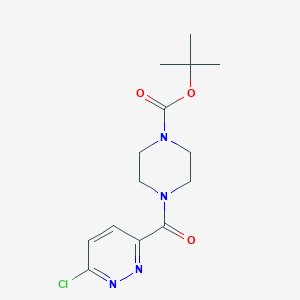

Catalysis and Organic Transformations

Studies on N-heterocyclic carbenes (NHCs) highlight their role as catalysts in various organic reactions. These findings could inform the use of imidazol-1-yl)ethanone derivatives in catalytic systems, given the structural similarity and potential reactivity of the imidazole ring (Sau et al., 2020).

Material Science and Supramolecular Chemistry

Supramolecular Structures

Research into the formation of supramolecular structures from imidazole derivatives and acidic components suggests potential applications in materials science, such as the development of new crystalline materials with specific properties (Jin et al., 2011).

Molecular Gels and Sensing Materials

The synthesis and characterization of molecular gels from anthraquinone and cholesterol-linked imidazole derivatives indicate the potential of using imidazol-1-yl)ethanone derivatives in the development of sensory materials or molecular gels with specific functionalities (Mondal & Ghosh, 2017).

Biodegradation and Environmental Applications

- Biodegradation Pathways: Studies on the biodegradation of nitrotoluene compounds by Pseudomonas species could provide insights into the environmental fate or degradation pathways of related nitro-substituted imidazol derivatives, offering perspectives on their potential environmental impact and degradation strategies (Ali-Sadat et al., 1995).

Safety and Hazards

Future Directions

Thiazolidine motifs, which are similar to the structure in your compound, have been of great interest for scholars due to their diverse therapeutic and pharmaceutical activity . Future research will likely continue to explore new synthetic approaches and potential applications for these types of compounds .

Mechanism of Action

Benzylic compounds

The compound contains a benzyl group, which is a common functional group in organic chemistry. Benzylic compounds are known to be particularly reactive due to the stability of the benzylic carbocation. This reactivity can influence the compound’s interactions with its targets .

Nitro compounds

The compound also contains a nitro group attached to the benzene ring. Nitro groups are often used in the synthesis of pharmaceuticals and other biologically active compounds. They can undergo various reactions, including reduction to amines, which can further react with other compounds .

Thiazolidines

The compound contains a thiazolidine ring, which is a type of heterocyclic compound. Thiazolidines and their derivatives have been found to exhibit a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities .

Imidazoles

The compound contains an imidazole ring, another type of heterocyclic compound. Imidazoles are found in many important biological molecules, including histidine and histamine. They can act as both acids and bases, making them versatile in many biological reactions .

properties

IUPAC Name |

1-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3S/c1-9(16)14-6-5-13-12(14)19-8-10-3-2-4-11(7-10)15(17)18/h2-4,7H,5-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQFKOCYONJYKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN=C1SCC2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,4-Dichlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2679814.png)

![Ethyl 4-(2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2679819.png)

![2-Bromo-3-(difluoromethyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B2679820.png)

![(2Z)-N-acetyl-6-bromo-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2679821.png)

![3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid](/img/structure/B2679824.png)

![2,6-Di(tert-butyl)-4-{5-[(3,4-dichlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzenol](/img/structure/B2679826.png)

![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2679827.png)

![2-(2-Chlorophenyl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2679835.png)